The compound can be sourced from various suppliers, with significant interest in its synthetic routes and applications in scientific research. It falls under the broader category of naphthalene derivatives, which are known for their diverse biological activities and utility in pharmaceuticals and organic synthesis .
The synthesis of 3-(naphthalen-1-yloxy)propan-1-ol typically involves the reaction of 1-naphthol with 3-bromo-1-propanol. A detailed synthesis procedure includes:
The reaction conditions are crucial for optimizing yield and purity, including maintaining an inert atmosphere and controlling temperature effectively during the reaction.
The molecular structure of 3-(naphthalen-1-yloxy)propan-1-ol can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure:
3-(Naphthalen-1-yloxy)propan-1-ol can undergo several chemical reactions:
The mechanism of action for compounds like 3-(naphthalen-1-yloxy)propan-1-ol often relates to their interactions at a molecular level with biological targets:
Research suggests that derivatives containing naphthalene moieties can exhibit biological activities through mechanisms such as:
Quantitative structure–activity relationship (QSAR) studies may be employed to understand better how structural variations affect biological activity .
3-(Naphthalen-1-yloxy)propan-1-ol has several potential applications across various fields:
Further exploration into its biological activity may yield novel therapeutic agents or lead to new insights into existing pharmaceutical compounds .
3-(Naphthalen-1-yloxy)propan-1-ol (CAS 54804-70-5) serves as a pivotal intermediate in synthesizing β-adrenergic blockers, particularly propranolol. The most efficient route involves the Williamson ether synthesis, where α-naphthol reacts with 3-bromopropan-1-ol under anhydrous conditions. As detailed in a published protocol: Potassium carbonate (4 eq.) and α-naphthol (3 eq.) in anhydrous DMF are reacted under nitrogen for 5 minutes, followed by dropwise addition of 3-bromopropan-1-ol (1 eq.). The mixture is heated at 80°C for 4 hours, yielding the target compound at 79% purity after extraction and chromatography [3]. Key advantages of this method include:
Alternative routes include naphthol alkylation with ethylene oxide derivatives or reduction of ester precursors, though these show lower yields or require specialized reagents [1].
Table 1: Comparative Synthetic Methods for 3-(Naphthalen-1-yloxy)propan-1-ol
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Williamson Ether | K₂CO₃, DMF, 80°C, 4h | 79 | High chemoselectivity |
Naphthol Alkylation | Ethylene oxide, BF₃ catalyst | 65 | Single-step |
Ketone Reduction | NaBH₄, methanol, 0°C | 72 | Functional group tolerance |
This compound’s primary significance lies in its conversion to propranolol through amine functionalization. The terminal hydroxyl group undergoes epoxidation (via epichlorohydrin), followed by nucleophilic attack by isopropylamine. This introduces the critical β-amino alcohol pharmacophore essential for β-adrenergic receptor antagonism [1] [5]. The naphthalene ring provides optimal lipophilicity (XLogP3: 3.3), facilitating membrane penetration and target engagement [4]. Its structural robustness allows derivatization to advanced β-blockers like propranolol mustard (bis(2-chloroethyl)amino variant) for targeted therapies [7], and deuterated analogs (e.g., Propranolol-d7) for metabolic studies [8].
As the direct carbon-skeleton precursor to propranolol, 3-(naphthalen-1-yloxy)propan-1-ol shares three critical domains with the drug:
Table 2: Structural Comparison with Propranolol and Derivatives
Compound | Structure | Role | Key Feature |
---|---|---|---|
3-(Naphthalen-1-yloxy)propan-1-ol | C₁₃H₁₄O₂ (naphthyl-ether-propanol) | Propranolol precursor | Terminal -OH for functionalization |
Propranolol | C₁₆H₂₁NO₂ (naphthyl-ether-amino-propanol) | β-Adrenergic blocker | Amino alcohol pharmacophore |
Propranolol mustard | C₁₇H₂₁Cl₂NO₂ (bis-chloroethyl amine) | Alkylating derivative | DNA crosslinking capability |
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one | C₁₉H₁₆O₂ (ketone variant) | SAR exploration probe | Enhanced lipophilicity (XLogP >4) |
The hydroxyl group (-OH) is the key synthetic handle for conversion to propranolol’s secondary alcohol and amine group. NMR studies (CDCl₃) confirm its structural integrity: δH 4.31 (t, J=5.9 Hz, 2H, -OCH₂-), 3.98 (t, J=6.0 Hz, 2H, -CH₂OH), 8.27–8.19 (m, 1H, naph-H) [3]. Without the isopropylamine moiety, it lacks β-blocking activity but retains affinity for hydrophobic binding sites, making it invaluable for probing receptor-substrate interactions [1].
As a propranolol impurity, this compound is monitored during drug manufacturing to ensure final product purity [1] [5]. Its presence in synthesis mixtures informs reaction efficiency: Elevated levels indicate incomplete amination, requiring process optimization. Though biologically inactive as a β-blocker, it modulates cytochrome P450 enzymes (e.g., CYP2D6 inhibition), influencing propranolol’s metabolic stability [1]. This property is exploited to design deuterated propranolol (Propranolol-d7), where deuterium incorporation at the isopropyl group alters metabolism while maintaining identical receptor binding [8].
The naphthalene-1-yloxy motif dictates receptor binding orientation and electronic distribution. Compared to naphthalene-2-yloxy isomers, the 1-yloxy configuration enhances steric complementarity with the β₁-adrenergic receptor’s subpocket, as confirmed by receptor-binding assays [1] [5]. The propanol chain’s length is optimal:
Modifying the chain to propan-2-ol (secondary alcohol) converts the compound from an inactive intermediate to propranolol’s active form, demonstrating how minimal structural changes dramatically alter pharmacological activity [1] [5].
Systematic modifications of 3-(naphthalen-1-yloxy)propan-1-ol have yielded insights into β-blocker SAR:
Metabolic studies show that naphthalene ring oxidation (4’-hydroxylation) occurs in vivo, mimicking propranolol’s primary metabolic pathway [1] [5]. This confirms the compound’s utility in predicting drug metabolism despite lacking direct activity.
Table 3: Structure-Activity Relationship Modifications and Outcomes
Modification Site | Derivative | Biological Outcome | Key Finding |
---|---|---|---|
Hydroxyl group | Acetic acid ester | Increased log P (3.3 → 4.1) | Enhanced membrane permeability |
Propanol chain | 4-(Naphthalen-1-yloxy)-butan-2-ol | 40% β-blocking activity vs propranolol | Chain length critical for potency |
Naphthalene ring | 4-Fluoro-naphthalene analog | CYP2D6 inhibition reduced by 60% | Electron-withdrawing groups alter metabolism |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2